molecular formula C13H9NO B129844 3-(4-Hydroxyphenyl)benzonitrile CAS No. 154848-44-9

3-(4-Hydroxyphenyl)benzonitrile

Cat. No. B129844
M. Wt: 195.22 g/mol
InChI Key: DTNKYIRPORWHHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzonitrile derivatives is well-documented in the provided literature. For instance, paper describes the synthesis of 3,5-Dihydroxy benzonitrile from 3,5-dihydroxybenzoic acid using reagents such as acetic anhydride, ammonia, and thionyl chloride. Similarly, paper10 outlines a synthetic approach to 3-phenoxyphenylmethoxypropionitrile, which, while not the same, shares the benzonitrile moiety and could provide insights into potential synthetic routes for "3-(4-Hydroxyphenyl)benzonitrile."

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is a key focus in several studies. For example, paper discusses the molecular packing and nonconventional H-bond interactions in a series of benzonitrile derivatives. Paper combines experimental and theoretical methods to analyze the molecular structure of a pyrazole derivative, which could be relevant when considering the molecular structure analysis of "3-(4-Hydroxyphenyl)benzonitrile."

Chemical Reactions Analysis

Chemical reactions involving benzonitrile derivatives are explored in papers such as , which details the synthesis of azo derivatives of tetrahydroquinolines, a reaction that could be analogous to reactions "3-(4-Hydroxyphenyl)benzonitrile" might undergo. Paper describes an oxygenative and dehydrogenative benzannulation reaction, which could be relevant to understanding the chemical reactivity of benzonitrile derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are extensively studied. Paper investigates the liquid crystalline behavior of a series of benzonitrile derivatives, while paper examines the antioxidant properties of a benzamide derivative. These studies can provide a foundation for understanding the properties of "3-(4-Hydroxyphenyl)benzonitrile."

Relevant Case Studies

While no direct case studies on "3-(4-Hydroxyphenyl)benzonitrile" are provided, the papers offer case studies on related compounds. For instance, paper discusses the asymmetric synthesis of butyronitriles as precursors for amino acids, which could be relevant for the synthesis of "3-(4-Hydroxyphenyl)benzonitrile" derivatives with biological activity. Paper presents a combined experimental and theoretical analysis of a methoxy-phenyl-acrylonitrile compound, which could serve as a case study for understanding the electronic and optical properties of similar compounds.

Scientific Research Applications

Materials Science and Chemistry

  • Liquid Crystal Technology : Studies have shown that cyanobiphenyl-based compounds, including those related to 3-(4-Hydroxyphenyl)benzonitrile, are significant in the development of low melting liquid crystals. These materials are pivotal for display technologies, with research focusing on the impact of lateral groups on their liquid crystalline behavior (Srinatha M K et al., 2022).

  • Photophysical Properties : The synthesis and characterization of benzonitrile derivatives have contributed to the understanding of their liquid crystalline behavior and photophysical properties. This includes studies on how molecular structure affects mesogenic properties and emission behaviors, which is crucial for the development of new materials with specific optical properties (T. N. Ahipa et al., 2014).

Biochemical and Pharmacological Research

  • Anticorrosion Applications : Compounds structurally related to 3-(4-Hydroxyphenyl)benzonitrile have been assessed for their anticorrosion performance, demonstrating how their electronic properties correlate with their effectiveness as corrosion inhibitors. This is particularly relevant in the protection of metals against corrosion in acidic environments (M. A. Tigori et al., 2022).

  • Selective Androgen Receptor Modulators : Research into derivatives of 3-(4-Hydroxyphenyl)benzonitrile has led to the identification of compounds acting as selective androgen receptor modulators. These compounds exhibit partial agonist activity, indicating potential for therapeutic applications in conditions related to androgen receptor activity (F. Nique et al., 2012).

Environmental and Analytical Chemistry

  • Environmental Monitoring : The sensitivity of the nitrile group in benzonitrile compounds to electrostatic and chemical environments makes them excellent probes for monitoring local structures and solvation dynamics. This has implications for studying ionic liquids and could enhance our understanding of these substances’ physicochemical properties (Shiguo Zhang et al., 2013).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Protective measures, such as wearing protective gloves, clothing, and eye protection, are recommended when handling this compound .

Future Directions

While specific future directions for 3-(4-Hydroxyphenyl)benzonitrile are not mentioned in the literature, the compound’s role in the synthesis of various other compounds suggests potential applications in areas such as pharmaceuticals and agrochemicals .

properties

IUPAC Name

3-(4-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNKYIRPORWHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396310
Record name 3-(4-Hydroxyphenyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)benzonitrile

CAS RN

154848-44-9
Record name 4′-Hydroxy[1,1′-biphenyl]-3-carbonitrile
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Record name 3-(4-Hydroxyphenyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Hydroxyphenyl)benzonitrile
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Synthesis routes and methods I

Procedure details

A 250 mL flask was charged with 2.21 g (2.7 mmol) [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium (II).CH2Cl2 and 6.26 g (2.73 mmol) 3-iodobenzonitrile, 6.0 g (3.95 mmol) 4-methoxyphenylboronic acid and 12.45 g (8.20 mmol) cesium fluoride added as solids followed by addition of 180 mL 1,2-dimethoxyethane. The flask was flushed with N2 and the suspension heated to reflux which was maintained for 3 hours. the cooled reaction mixture was filtered through a pad of 300 g flash silica gel and the pad was washed with 1 L ethyl acetate. The ethyl acetate was concentrated and the residue purified by flash chromatography eluting with 10% hexanes/90% ethyl acetate to give 3.3 g of the desired product (58% yield). This material was dissolved in 50 mL anhydrous CH2Cl2 and the solution cooled in a dry ice-acetone bath and a solution of boron tribromide (40 mL, 4 mmol) was added dropwise under inert atmosphere. The reaction solution was then stirred at room temperature overnight. The reaction solution was cooled in an ice bath and 5 mL of H2O added dropwise followed by the addition of 20 mL 1N HCl. The mixture was stirred for 1 hour and the resulting suspension was filtered and the filtrate transferred to a separatory funnel and the organic layer separated off and set aside. the filtered solid was washed with H2O and ethyl acetate and filtered and the filtrate transferred to the separatory funnel and the organic layer combined with the previous organic layer, dried over Na2SO4, filtered and the filtrate concentrated to a 3.05 g of a white solid (99% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
catalyst
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

A solution of boron tribromide (1.0 M in dichloromethane, 38 ml) was added to a solution of 3'-cyano-4-methoxybiphenyl (4.0 g) in dichloromethane (150 ml) at -78 ° C. After the addition was complete the solution was allowed to warm to room temperature and was stirred for 18 hours. The solution was cooled to 0° C. and then ice (100 g) was added. The organic layer was separated and the aqueous phase extracted with ethyl acetate (3×100 ml). The combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the sub-title compound as a cream solid (3.18 g).
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Cyanophenylboronic acid (1.18 g, 8.03 mmol), 4-bromophenol (1.16 g, 6.69 mmol) and sodium carbonate (2.12 g, 20.07 mmol) were dissolved in dioxane (20 mL) and water (8 mL) and the reaction mixture was degassed under nitrogen. Tetrakistriphenylphosphinepalladium (0) (0.77 g, 0.67 mmol) was added and the reaction was stirred at 110° C. for 2 hours. The mixture was cooled to room temperature, filtered through pad of Arbocel™ and the filtrate was concentrated in vacuo. The residue was partitioned between ethyl acetate (30 mL) and water (15 mL). The organic layer was dried over anhydrous magnesium sulphate, filtered and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with 40% ethyl acetate in heptane to give the title compound as a pale yellow solid (0.58 g, 44%).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
catalyst
Reaction Step Two
Yield
44%

Synthesis routes and methods IV

Procedure details

A 250 mL flask was charged with 2.21 g (2.7 mmol) (1,1′-bis(diphenylphosphino) ferrocene) dichloropalladium (II)•dichloromethane, 6.26 g (2.73 mmol) 3-iodobenzonitrile, 6.0 g (3.95 mmol) 4-methoxyphenylboronic acid, and 12.45 g (8.20 mmol) cesium fluoride, followed by the addition of 180 mL 1,2-dimethoxyethane. The flask was flushed with N2 and the suspension heated to reflux which was maintained for 3 hours. The reaction mixture was cooled to room temperature, filtered through a pad of 300 g flash silica gel, and the pad was washed with 1 L ethyl acetate. The ethyl acetate was concentrated and the residue purified by flash chromatography on silica gel eluting with 10% hexanes/90% ethyl acetate to give 3.3 g of the desired product (58% yield). This material was dissolved in 50 mL anhydrous dichloromethane and the solution cooled in a dry ice-acetone bath and a solution of boron tribromide (40 mL, 4 mmol) was added dropwise under inert atmosphere. The reaction was then stirred at room temperature overnight. The solution was cooled in an ice bath and 5 mL of H2O was added dropwise, followed by the addition of 20 mL 1N HCl. The mixture was stirred for 1 hour and the resulting suspension was filtered and the filtrate transferred to a separatory funnel and the organic layer separated off and set aside. The filtered solid was washed with H2O and ethyl acetate and filtered and the filtrate transferred to the separatory funnel and the organic layer combined with the previous organic layer, dried over Na2SO4, filtered and the filtrate concentrated to provide 3.05 g of the desired product (99% yield).
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two
Yield
58%

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